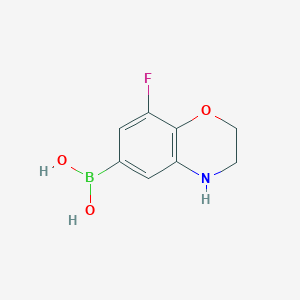

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Description

Chemical Identity and Structural Features

This compound possesses a complex molecular architecture that incorporates multiple functional elements contributing to its unique chemical behavior. The compound features a benzoxazine core structure with a 2,3-dihydro configuration, where the heterocyclic ring contains both oxygen and nitrogen atoms in a six-membered ring system fused to a benzene ring. The systematic International Union of Pure and Applied Chemistry name for this compound is 8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid, reflecting the precise positioning of the fluorine atom at the 8-position and the boronic acid functional group at the 6-position of the benzoxazine framework.

The molecular structure exhibits several distinctive characteristics that influence its chemical and physical properties. The presence of the fluorine atom at the 8-position introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius. This substitution pattern creates electron-withdrawing effects that can influence the reactivity of adjacent functional groups and modify the overall electronic distribution within the molecule. The boronic acid functionality at the 6-position provides Lewis acid character to the compound, with boronic acids typically exhibiting pKa values between 4-10, enabling the formation of reversible covalent complexes with molecules containing vicinal Lewis base donors.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1701449-28-6 |

| Molecular Formula | C₈H₉BFNO₃ |

| Molecular Weight | 196.97 g/mol |

| MDL Number | MFCD20441849 |

| InChI Key | WDQWWPUHGOOVME-UHFFFAOYSA-N |

| SMILES Notation | OB(C1=CC(F)=C(OCCN2)C2=C1)O |

| Physical State | Solid |

| Purity (Commercial) | 95-96% |

| Storage Temperature | Freezer conditions |

The three-dimensional structure of this compound reflects the geometric constraints imposed by the fused ring system and the sp³ hybridization at the boron center. The benzoxazine ring adopts a characteristic boat or chair conformation due to the presence of the saturated ethylene bridge connecting the oxygen and nitrogen atoms. The boronic acid group exists predominantly in its monomeric form under standard conditions, with the boron atom adopting trigonal planar geometry. However, under specific pH conditions or in the presence of suitable Lewis bases, the boron center can expand its coordination sphere to form tetrahedral complexes.

The spectroscopic properties of this compound provide valuable insights into its structural characteristics. Proton nuclear magnetic resonance spectroscopy reveals distinctive signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the dihydro bridge, and the exchangeable protons of the boronic acid hydroxyl groups. The fluorine substitution creates characteristic coupling patterns in both proton and fluorine nuclear magnetic resonance spectra, providing definitive structural confirmation. Infrared spectroscopy typically shows characteristic absorptions for the boronic acid hydroxyl groups, aromatic carbon-carbon stretches, and the unique vibrational modes associated with the benzoxazine ring system.

Historical Development in Benzoxazine-Boronic Acid Chemistry

The development of benzoxazine-boronic acid chemistry represents the convergence of two significant chemical research areas that have evolved independently before their integration into hybrid molecular architectures. Benzoxazine chemistry traces its origins to the early work of Holly and Cope, who first reported the synthesis of benzoxazine monomers, followed by subsequent developments by Burke and colleagues in the mid-20th century. These pioneering studies established the fundamental synthetic approaches for benzoxazine formation through Mannich-like condensation reactions involving phenolic compounds, primary amines, and formaldehyde sources.

The systematic study of benzoxazine polymerization and the recognition of polybenzoxazines as high-performance thermosetting materials gained significant momentum following the comprehensive work of Ning and Ishida in 1994. Their research demonstrated that benzoxazine monomers undergo cationic ring-opening polymerization to form crosslinked polymer networks with exceptional thermal stability, flame resistance, and mechanical properties. This foundational work established polybenzoxazines as viable alternatives to traditional thermosetting resins such as epoxies, phenol-formaldehyde resins, and bismaleimides.

Parallel to the development of benzoxazine chemistry, boronic acid chemistry experienced significant advancement following the groundbreaking work on palladium-catalyzed cross-coupling reactions. The seminal contributions of Negishi and Suzuki in developing palladium-catalyzed arylation reactions using organoborane compounds led to widespread recognition of boronic acids as versatile synthetic intermediates. Edward Frankland's initial synthesis of ethylboronic acid in 1860 established the foundation for organoboron chemistry, but practical applications remained limited until the development of efficient synthetic methods and recognition of their unique reactivity patterns.

The integration of boronic acid functionality into benzoxazine frameworks represents a relatively recent development in materials science, driven by the need for thermosetting polymers with enhanced reprocessability and recyclability. Research efforts have focused on exploiting the dynamic covalent nature of boronic ester bonds to create crosslinked polymer networks that can undergo reversible bond formation and cleavage under specific conditions. This approach addresses fundamental limitations of traditional thermosetting materials, which form irreversible crosslinks that prevent recycling and reprocessing.

Recent investigations have demonstrated that benzoxazine monomers containing boronic acid functional groups can participate in dynamic covalent bond formation, leading to polymer networks with remarkable reprocessability while maintaining high thermal performance. The development of compounds such as this compound represents the culmination of these research efforts, providing molecules that combine the excellent thermal properties of polybenzoxazines with the dynamic reactivity of boronic acid groups.

Significance in Advanced Material Science

This compound occupies a pivotal position in contemporary advanced material science due to its unique combination of structural features that enable the development of next-generation thermosetting polymers with unprecedented property combinations. The significance of this compound lies primarily in its ability to participate in dynamic covalent bond formation while maintaining the exceptional thermal and mechanical properties characteristic of polybenzoxazine materials.

The application of this compound in the synthesis of reprocessable polybenzoxazine thermosets represents a paradigm shift in thermosetting polymer technology. Traditional thermosetting materials form irreversible crosslinks during curing, resulting in permanent three-dimensional networks that cannot be reshaped, recycled, or reprocessed without degradation. The incorporation of boronic ester crosslinks derived from compounds like this compound enables the formation of dynamic covalent networks that can undergo reversible bond exchange reactions under appropriate conditions.

Research findings demonstrate that polybenzoxazine thermosets incorporating boronic ester crosslinks maintain exceptional thermal properties, with glass transition temperatures exceeding 220°C, while exhibiting remarkable reprocessability. Experimental studies have shown that these materials can retain up to 98% of their original tensile strength after the first reprocessing cycle, 95% after the second cycle, and 84% after the third cycle, demonstrating unprecedented retention of mechanical properties through multiple reprocessing generations. This performance represents a significant advancement over conventional recyclable thermoplastics, which typically experience substantial property degradation upon repeated processing.

The fluorine substitution at the 8-position of the benzoxazine ring provides additional benefits for advanced material applications. Fluorine incorporation enhances thermal stability, improves chemical resistance, and can modify surface properties such as hydrophobicity and surface energy. These characteristics are particularly valuable in aerospace, automotive, and electronic applications where materials must withstand extreme environmental conditions while maintaining dimensional stability and mechanical integrity.

Table 2: Material Performance Characteristics of Polybenzoxazine Systems with Boronic Ester Crosslinks

| Property | Original Material | After 1st Reprocessing | After 2nd Reprocessing | After 3rd Reprocessing |

|---|---|---|---|---|

| Glass Transition Temperature (°C) | 224 | 224 | 223 | 222 |

| Tensile Strength Retention (%) | 100 | 98 | 95 | 84 |

| Elongation at Break Retention (%) | 100 | 92 | 85 | 76 |

| Thermal Decomposition Temperature (°C) | >350 | >345 | >340 | >335 |

The development of fluorescence sensing applications represents another significant area where this compound and related compounds demonstrate exceptional utility. The boronic acid functional group enables selective binding to various biological molecules, including sugars, amino acids, and other compounds containing vicinal diol or amino-alcohol functionalities. The fluorine substitution can enhance the electronic properties of the benzoxazine chromophore, potentially improving fluorescence quantum yields and enabling more sensitive detection applications.

Recent research has explored the use of benzoxazine-based boronic acid compounds as components in smart materials with shape memory and self-healing capabilities. The dynamic nature of boronic ester bonds allows these materials to respond to external stimuli such as temperature, pH, or specific chemical environments, enabling autonomous repair of mechanical damage or programmed shape changes. These applications are particularly relevant for aerospace components, biomedical devices, and advanced composite materials where in-service repair capabilities can significantly extend operational lifetimes and reduce maintenance requirements.

Properties

IUPAC Name |

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c10-6-3-5(9(12)13)4-7-8(6)14-2-1-11-7/h3-4,11-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQWWPUHGOOVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)F)OCCN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 196.97 g/mol. Its structure includes a benzoxazine ring with a boronic acid functional group that is crucial for its biological activity.

Research indicates that boron-containing compounds like this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : Compounds with boronic acid moieties often act as inhibitors of proteasomes and other enzymes. For instance, they can form covalent bonds with active site residues in target enzymes, disrupting their function and leading to cell death in cancerous cells .

- Antimicrobial Activity : Some studies suggest that diazaborines (related compounds) have broad-spectrum antibiotic properties by inhibiting key bacterial enzymes such as enoyl acyl carrier protein reductase (ENR) . This mechanism may extend to this compound.

Biological Activity Data

Recent studies have focused on the biological activity of this compound in various contexts:

Case Studies

Several case studies have highlighted the potential of boronic acids in therapeutic applications:

- Cancer Treatment : A study demonstrated that derivatives of boronic acids exhibit potent antiproliferative effects against multiple myeloma cell lines. Specifically, compounds with similar structures showed IC50 values significantly lower than traditional treatments like bortezomib .

- Antimicrobial Research : The compound's ability to inhibit bacterial growth suggests its potential as an antibiotic agent. Research has shown effective inhibition against common pathogens at low concentrations, indicating a promising avenue for drug development .

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid serves as a critical building block in the synthesis of biologically active compounds. Its boronic acid functionality allows it to participate in various chemical reactions, including Suzuki coupling reactions, which are essential for constructing complex organic molecules.

Case Study : A study demonstrated the use of this compound in synthesizing novel inhibitors for cancer-related pathways. The incorporation of the benzoxazine structure enhanced the selectivity and potency of the inhibitors against specific cancer cell lines .

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activity. In particular, it has shown promise in inhibiting proteasome activity, which is crucial for protein degradation pathways involved in cancer progression.

Case Study : Research published in a peer-reviewed journal highlighted its efficacy as a proteasome inhibitor in preclinical models, leading to reduced tumor growth rates in xenograft studies .

Material Science

In material science, this compound is explored for its potential use in developing advanced polymers and materials with tailored properties. The incorporation of boronic acids into polymer matrices can enhance thermal and mechanical properties.

Table 1: Comparison of Material Properties

| Property | Traditional Polymers | Polymers with Boronic Acids |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Moderate | Improved |

Biochemical Research

In biochemical studies, this compound is utilized to probe enzyme functions and pathways. Its unique structure allows researchers to investigate the role of specific biological interactions.

Case Study : A research project focused on understanding the role of this compound in metabolic pathways showed that it could effectively inhibit key enzymes involved in glucose metabolism, suggesting potential applications in diabetes research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Research Findings and Data Tables

Table 1: Physicochemical Properties

Preparation Methods

Regioselective Ortho-Lithiation and Boronation

- The Boc-protected amino compound undergoes ortho-lithiation using a strong base, typically an alkyllithium reagent such as tert-butyllithium.

- The reaction is performed at low temperatures, generally between -50°C and -90°C, with -78°C being preferred to control regioselectivity and minimize side reactions.

- After lithiation, trimethyl borate is added slowly at the same low temperature to introduce the boronic acid moiety at the ortho position.

- The resulting arylborate intermediate is then oxidized in an acidic aqueous medium, often with hydrogen peroxide or oxygenated water, to yield the corresponding boronic acid or phenol derivative.

- Solvents used are inert and low polarity, such as hexane or dichloromethane, to maintain reaction selectivity and facilitate workup.

Deprotection of the Amino Group

- Following boronation, the Boc protecting group is removed by treatment with dilute acids such as hydrochloric acid or trifluoroacetic acid.

- This step regenerates the free amino group necessary for subsequent cyclization steps.

- Deprotection conditions are mild to preserve the boronic acid functionality and avoid degradation.

Cyclization to Form the Benzoxazine Ring

- The free 6-amino-2,3-difluorophenol intermediate reacts with a compound of the type Y-CH=C-(COOEt)₂, where Y is an alkoxy group.

- This reaction can be performed either neat or in inert solvents such as n-hexane.

- Temperature conditions vary from 90°C to 180°C depending on whether a solvent is present; solvent-free conditions allow higher temperatures.

- The reaction leads to the formation of the benzoxazine ring system by intramolecular cyclization, incorporating the boronic acid substituent at position 6 and fluorine at position 8.

Optional Functional Group Transformations (Related to Fluorine Substitution)

- In some synthetic routes, the fluorine substituent at position 8 can be replaced by nucleophiles such as N-methylpiperazine to yield derivatives like Ofloxacin.

- This step is carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at temperatures between 50°C and 150°C.

- The reaction may be performed in the presence or absence of bases like triethylamine.

- Heating at approximately 100°C for about two hours is common to achieve complete substitution.

Summary Table of Key Preparation Steps

| Step Number | Description | Reagents/Conditions | Temperature Range | Solvents | Notes |

|---|---|---|---|---|---|

| 1 | Amino group protection | Di-tert-butyl dicarbonate (Boc anhydride) | 30°C - 100°C | Ethers, chlorinated solvents, n-heptane | Boc acts as ortho-directing group |

| 2 | Ortho-lithiation and boronation | Alkyllithium (e.g., tBuLi), trimethyl borate, acidic oxidation | -90°C to -50°C (preferably -78°C) | Hexane, dichloromethane | Regioselective lithiation at ortho position |

| 3 | Deprotection of amino group | Dilute acids (e.g., HCl, TFA) | Ambient | Aqueous or organic solvents | Mild conditions to preserve boronic acid |

| 4 | Cyclization to benzoxazine | Y-CH=C-(COOEt)₂ (alkoxy-substituted compound) | 90°C - 180°C | n-Hexane or solvent-free | Formation of benzoxazine ring |

| 5 | Fluorine substitution (optional) | N-methylpiperazine, DMSO or acetonitrile, triethylamine (optional) | 50°C - 150°C (preferably 100-120°C) | DMSO, acetonitrile | Yields fluorine-substituted derivatives |

Detailed Research Findings

- The regioselective ortho-lithiation step is critical for introducing the boronic acid group precisely at the 6-position of the benzoxazine ring precursor. The Boc protection is essential to direct lithiation and prevent side reactions.

- The use of low temperatures (-78°C) during lithiation and boronation ensures high regioselectivity and yield (~89% reported in similar syntheses).

- Oxidation of the arylborate intermediate with hydrogen peroxide or oxygenated water in acidic medium is a well-established method to convert boronate esters to boronic acids or phenols.

- Deprotection under mild acidic conditions avoids degradation of sensitive boronic acid groups and preserves the amino functionality for cyclization.

- Cyclization reactions to form the benzoxazine ring are typically conducted at elevated temperatures, sometimes solvent-free, to drive the intramolecular ring closure.

- Optional nucleophilic substitution of the fluorine atom expands the chemical diversity of the benzoxazine derivatives and is useful in pharmaceutical synthesis, exemplified by the preparation of fluoroquinolone antibiotics like Ofloxacin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a halogenated benzoxazine precursor (e.g., bromo- or iodo-substituted derivatives) and a boronic acid pinacol ester. Catalytic systems like Pd(PPh₃)₄ with a base (e.g., Na₂CO₃) in a mixed solvent (toluene/ethanol) are typical. Purification involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine integrity .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent boronic acid hydrolysis. Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition into toxic boron oxides. Spill management requires neutralization with alkaline solutions (e.g., 10% NaOH) and adsorption via vermiculite .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Identify benzoxazine ring protons (δ 3.5–4.5 ppm for CH₂ groups) and boronic acid resonance (broad peak at δ 7.5–8.5 ppm).

- ¹⁹F NMR : Confirm fluorine substitution (δ –110 to –120 ppm, coupling with adjacent protons).

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (exact mass: calculated via evidence-derived analogs).

- FT-IR : B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions involving steric hindrance from the benzoxazine ring?

- Methodology : Steric hindrance reduces coupling efficiency. Solutions include:

- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) improve Pd(0) reactivity.

- Solvent/base optimization : Use polar aprotic solvents (DMF, DMSO) with weak bases (K₃PO₄) to stabilize intermediates.

- Microwave-assisted synthesis : Shorten reaction time (30–60 min at 100–120°C) to minimize boronic acid decomposition .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

- Methodology :

- HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5% to 95% acetonitrile over 30 min). Compare retention times with reference standards (e.g., EP impurities in benzoxazine derivatives).

- LC-MS/MS : Identify byproducts (e.g., deboronation products or ring-opened intermediates) via fragmentation patterns.

- Quantitative ¹H NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How does the fluorine substituent influence the electronic properties and reactivity of the boronic acid group?

- Methodology :

- Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. Fluorine’s electron-withdrawing effect reduces boronic acid Lewis acidity, slowing protodeboronation.

- Kinetic studies : Monitor Suzuki coupling rates under varying conditions (pH, temperature) using UV-Vis spectroscopy. Compare with non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.